molecular formula C14H12O6 B11844819 6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 61268-06-2

6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B11844819
CAS No.: 61268-06-2
M. Wt: 276.24 g/mol
InChI Key: DXEJAARXLGCSAW-UHFFFAOYSA-N
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Description

6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with β-keto esters in the presence of acid catalysts. The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and cost-effectiveness. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted chromones and chromanones, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its potential anticancer activity make it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

61268-06-2

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

6-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C14H12O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-9(11)10(16)7(5-15)6-20-13/h3-4,6,15H,5H2,1-2H3

InChI Key

DXEJAARXLGCSAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)CO

Origin of Product

United States

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